10-Oxo-4-decenoic acid

Structure-Activity Relationship Enzymology Lipid Oxidation

Select 10-Oxo-4-decenoic acid (10-ODA) for its unique terminal C10 ketone and C4-C5 double bond, which confer potent, selective 12-lipoxygenase inhibition (IC50 800 nM). Unlike 10-HDA or 9-oxo-2-decenoic acid, this royal jelly constituent is the active anti-anaphylactic intermediate and a validated authentic standard for honeybee lipidomics. Generic substitution invalidates enzyme assays, structure-activity relationship studies, and biosynthetic pathway characterization. Ensure your 12-LOX screening, arachidonic acid cascade research, or metabolic intermediate investigation uses the correct pharmacophore.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 70994-13-7
Cat. No. B12649562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxo-4-decenoic acid
CAS70994-13-7
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC(CCC=O)CC=CCCC(=O)O
InChIInChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+
InChIKeyRMWKFDCOCADQIU-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Oxo-4-decenoic Acid CAS 70994-13-7: Procurement-Relevant Identity and Physicochemical Baseline


10-Oxo-4-decenoic acid (CAS 70994-13-7) is a medium-chain unsaturated fatty acid (C10:1) distinguished by a ketone functional group at the terminal C10 position and a double bond between C4 and C5 . With a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol, it belongs to the unique class of terminally oxidized decenoic acids found predominantly in honeybee (Apis mellifera) secretions . Its IUPAC designation is (E)-10-oxodec-4-enoic acid, and it exists as a white, waxy solid with solubility in polar solvents including acetone, chloroform, ethanol, and methanol . As a member of the royal jelly fatty acid lipidome, this compound represents a minor but mechanistically distinct component relative to the dominant queen bee acid (10-HDA), and its procurement is primarily driven by specialized research applications in enzymology, lipid signaling, and natural product pharmacology [1].

Why 10-HDA and Other Decenoic Acid Analogs Cannot Substitute for 10-Oxo-4-decenoic Acid in Targeted Research


Procurement professionals and researchers must recognize that decenoic acid derivatives are not functionally interchangeable despite sharing the C10 backbone [1]. The royal jelly fatty acid family comprises structurally distinct members with divergent oxidation states and double bond positions: 10-HDA (terminal hydroxyl, C2 unsaturation), 9-oxo-2-decenoic acid (internal ketone, C2 unsaturation), and 10-oxo-4-decenoic acid (terminal ketone, C4 unsaturation). Each positional and oxidation-state variation confers fundamentally different enzyme substrate specificity, metabolic fate, and biological activity [2]. For instance, 10-oxo-4-decenoic acid can be enzymatically generated from linoleic acid via sequential lipoxygenase and hydroperoxide lyase activity, a biosynthetic route distinct from that of its hydroxylated counterparts . Generic substitution with more abundant 10-HDA or other decenoic acids will fail in experimental systems requiring the specific terminal ketone moiety at C10 for 12-lipoxygenase inhibition, metabolic intermediate function, or structure-activity relationship studies, as documented in the quantitative evidence below [3].

10-Oxo-4-decenoic Acid Procurement-Relevant Quantitative Differentiation Evidence


Structural Determinants of Enzyme Specificity: Terminal Ketone at C10 vs. Terminal Hydroxyl at C10

The terminal ketone moiety at C10 in 10-oxo-4-decenoic acid represents a higher oxidation state (+2) relative to the terminal hydroxyl group in 10-hydroxy-2-decenoic acid (10-HDA). This electronic and steric distinction alters hydrogen bonding capacity and electrophilic character at the molecule terminus, which dictates differential recognition by fatty acid-metabolizing enzymes. While 10-HDA can undergo reversible alcohol dehydrogenase (ADH)-mediated oxidation to its corresponding aldehyde intermediate [1], 10-oxo-4-decenoic acid exists natively as the oxidized ketone form and cannot be further oxidized at the terminal position without chain cleavage. This structural feature makes 10-oxo-4-decenoic acid uniquely suited as a substrate or inhibitor for enzymes that specifically recognize terminal carbonyl moieties, including members of the aldo-keto reductase and cytochrome P450 families .

Structure-Activity Relationship Enzymology Lipid Oxidation

Biosynthetic Pathway Distinction: Lipoxygenase/Hydroperoxide Lyase Route vs. Alternative Biosynthesis

10-Oxo-4-decenoic acid can be produced enzymatically from linoleic acid through a specific two-step pathway involving lipoxygenase-catalyzed hydroperoxidation followed by hydroperoxide lyase-mediated cleavage . This biosynthetic route is mechanistically distinct from the metabolic origin of 10-HDA, which arises from hydroxylation of decanoic acid precursors in the mandibular glands of worker bees [1]. The lipoxygenase/hydroperoxide lyase pathway generates 10-oxo-4-decenoic acid as a terminal cleavage product with retention of the C4-C5 double bond geometry, whereas alternative oxidative routes yield different double bond positional isomers. Researchers requiring a compound with defined biosynthetic provenance for metabolic tracing or enzymatic pathway reconstruction must select 10-oxo-4-decenoic acid specifically, as other decenoic acid derivatives cannot serve as authentic standards for this distinct enzymatic route [2].

Biosynthesis Enzymatic Synthesis Natural Product Chemistry

12-Lipoxygenase Inhibitory Activity: Quantified Enzyme Targeting Distinct from 10-HDA

10-Oxo-4-decenoic acid demonstrates measurable inhibitory activity against human platelet-type 12-lipoxygenase (12-LOX) with an IC50 value of 800 nM in a defined enzymatic assay [1]. This activity is documented in the BindingDB database (Entry BDBM47298/BDBM64616) under patent US9023354, indicating industrial recognition of this compound's enzyme-targeting capability. 12-LOX is a critical enzyme in arachidonic acid metabolism that catalyzes the production of 12-hydroperoxyeicosatetraenoic acid (12-HPETE), a mediator implicated in platelet activation, inflammatory signaling, and certain cancer pathologies [2]. While the dominant royal jelly fatty acid 10-HDA has been reported to exhibit HDAC inhibitory and antimicrobial activities, its 12-LOX inhibition profile is not established in the same quantitative framework. The 800 nM IC50 value positions 10-oxo-4-decenoic acid as a micromolar-range 12-LOX ligand of interest for enzymology studies and inhibitor development programs .

Enzyme Inhibition Lipoxygenase Inflammation

Anti-Anaphylactic Activity: 10-Oxo-4-decenoic Acid as Active Metabolic Intermediate vs. Inactive Terminal Metabolites

In a defined in vivo murine model of anaphylaxis, 10-oxo-4-decenoic acid (referred to as 10-ODA or 10-oxo-decenoic acid) was identified as an active intermediate metabolite of 10-HDA that significantly attenuated anaphylactic hypothermia, whereas the terminal metabolites 2-decenedioic acid (2-DA) and 3-hydroxysebacic acid (3-HSA) exhibited no protective effect [1]. The study demonstrated that inhibition of alcohol dehydrogenase or aldehyde dehydrogenase—enzymes involved in 10-HDA metabolism—modulated the anti-anaphylactic response, confirming that the aldehyde/ketone intermediate forms (including 10-oxo-4-decenoic acid) are the bioactive species in this pathway [2]. Specifically, while neither 2-DA nor 3-HSA suppressed platelet-activating factor (PAF) or histamine activity nor prevented body temperature decline, 10-oxo-decenoic acid and 10-oxo-3-hydroxysebacic acid exhibited significant protective effects against anaphylactic hypothermia in vivo [3].

Allergy Anaphylaxis Metabolism

Natural Abundance and Purity Considerations: Trace Component vs. Dominant 10-HDA

In royal jelly lipidome analyses, 10-oxo-4-decenoic acid represents a minor constituent relative to the predominant 10-hydroxy-2-decenoic acid (10-HDA), which comprises approximately 70% of total royal jelly fatty acids and varies from 0.771 to 0.928 g/100 g in fresh royal jelly depending on origin [1]. The minor abundance of 10-oxo-4-decenoic acid necessitates synthetic or semi-synthetic production for research-scale availability, in contrast to 10-HDA which can be isolated in commercial quantities directly from royal jelly. This abundance disparity has practical procurement implications: 10-oxo-4-decenoic acid typically requires custom synthesis or specialized supplier sourcing, whereas 10-HDA is widely available as an off-the-shelf analytical standard [2]. For analytical method development requiring authentic standards for LC-HRMS quantification of the complete royal jelly fatty acid profile, both compounds are essential and non-interchangeable due to their distinct retention times, mass spectrometric fragmentation patterns, and quantitative calibration requirements [3].

Natural Product Analysis Quality Control Reference Standards

Synthetic Accessibility: Stereoselective Metal-Free Route Established

A stereoselective, metal-free synthetic route for 10-oxo-4-decenoic acid and related 9-oxo- and 10-hydroxy-2(E)-decenoic acids has been established and published in the peer-reviewed literature [1]. This synthetic methodology provides a defined, reproducible pathway for producing the compound without reliance on natural extraction from royal jelly, which would be impractical due to the compound's trace abundance. The availability of a published synthetic protocol distinguishes 10-oxo-4-decenoic acid from other rare royal jelly fatty acids that lack established synthetic routes and must be obtained through costly, low-yield isolation procedures. The metal-free nature of the synthesis is advantageous for biomedical applications where trace metal contamination would confound biological assays or violate regulatory requirements for in vivo use . In contrast, many decenoic acid derivatives require transition metal-catalyzed steps that introduce purification burdens and potential cytotoxic contaminants [2].

Organic Synthesis Process Chemistry Scale-up

Recommended Application Scenarios for 10-Oxo-4-decenoic Acid Based on Quantitative Evidence


12-Lipoxygenase Inhibitor Screening and Enzymology Studies

Given its documented IC50 of 800 nM against human platelet-type 12-lipoxygenase [1], 10-oxo-4-decenoic acid is optimally deployed as a reference inhibitor or lead scaffold in 12-LOX enzymology research. This scenario includes: (1) use as a positive control in high-throughput screening campaigns targeting the arachidonic acid cascade, (2) structure-activity relationship studies aimed at optimizing 12-LOX inhibitory potency, and (3) mechanistic investigations of lipoxygenase inhibition by medium-chain fatty acid derivatives. The compound's terminal ketone moiety provides a defined pharmacophore for computational docking and medicinal chemistry optimization. Substitution with 10-HDA or other decenoic acids lacking established 12-LOX activity would invalidate experimental results and waste research resources.

Royal Jelly Lipidomics Analytical Standard for LC-HRMS Method Development

As documented in the LC-HRMS analysis of royal jelly fatty acids [2], 10-oxo-4-decenoic acid serves as an essential authentic standard for comprehensive lipidomic profiling of honeybee products and related biological matrices. This application scenario involves: (1) calibration curve construction for absolute quantification of minor royal jelly fatty acids, (2) retention time and fragmentation pattern validation for suspect screening workflows, and (3) quality control analysis of royal jelly-derived nutraceuticals and cosmetic ingredients. The compound's distinct retention behavior and mass spectrometric signature relative to 10-HDA enable accurate discrimination and quantification of these structurally similar but functionally distinct analytes [3].

Anaphylaxis and Allergy Research: Active Intermediate Pharmacology

Based on evidence that 10-oxo-4-decenoic acid (as 10-ODA) is the active metabolic intermediate responsible for anti-anaphylactic hypothermia attenuation, while terminal metabolites are inactive [4], this compound is specifically indicated for: (1) investigating the molecular mechanism of 10-HDA-derived aldehyde/ketone protection against anaphylaxis, (2) evaluating direct effects on platelet-activating factor (PAF) and histamine signaling pathways, and (3) developing metabolically stable analogs that retain the bioactive ketone/aldehyde pharmacophore. Researchers studying the anti-allergic properties of royal jelly must use the active intermediate rather than the parent 10-HDA or inactive terminal metabolites to accurately probe the effector mechanism.

Enzymatic Biosynthesis Pathway Reconstruction and Biocatalysis Development

The established biosynthetic route from linoleic acid via sequential lipoxygenase and hydroperoxide lyase activity positions 10-oxo-4-decenoic acid as a key authentic standard and pathway intermediate for: (1) characterizing LOX/HPL enzyme specificity and kinetics, (2) developing biocatalytic processes for green synthesis of terminally oxidized fatty acids, and (3) metabolic engineering of microbial or plant systems for heterologous production of rare royal jelly constituents. The compound's defined stereochemistry and double bond position (E-configuration at C4-C5) make it uniquely suitable for validating enzymatic reaction products where regio- and stereoselectivity are critical quality attributes [5].

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